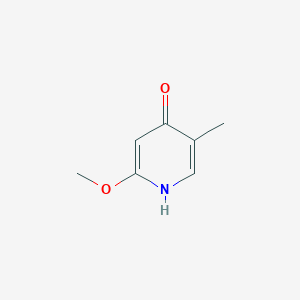

2-Methoxy-5-methylpyridin-4-ol

Description

Significance of Pyridinol Scaffolds in Contemporary Chemical Research

Pyridinol and its isomeric form, pyridone, represent a class of heterocyclic compounds that are of profound importance in medicinal chemistry and materials science. The pyridine (B92270) ring, a nitrogen-containing six-membered aromatic heterocycle, is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs. The introduction of a hydroxyl group to create a pyridinol scaffold further enhances its chemical versatility, allowing it to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Pyridinone-containing compounds, which exist in tautomeric equilibrium with their pyridinol forms, exhibit a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. chemsrc.com This broad spectrum of activity has cemented the pyridinone scaffold as a focal point in drug discovery. chemsrc.com The ability to readily functionalize the pyridine ring at various positions allows chemists to fine-tune the physicochemical properties of the molecule, such as polarity, lipophilicity, and hydrogen bonding capacity, to optimize its biological activity and pharmacokinetic profile. chemsrc.com

Overview of 2-Methoxy-5-methylpyridin-4-ol within the Context of Substituted Pyridinol Chemistry

This compound belongs to the family of polysubstituted pyridines. The general structure of a pyridinol involves a pyridine ring with one or more hydroxyl groups. In this specific compound, the pyridine core is functionalized with a methoxy (B1213986) group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position.

A critical aspect of hydroxypyridines is their tautomerism. 4-hydroxypyridines, such as the title compound, can exist in equilibrium with their corresponding pyridone form, in this case, 2-Methoxy-5-methyl-1H-pyridin-4-one . chemsrc.commdpi.com The position of this equilibrium is influenced by factors like the solvent, temperature, and the electronic effects of other substituents on the ring. chemicalbook.comsigmaaldrich.com For many 4-hydroxypyridines, the pyridone tautomer is the predominant form, particularly in the solid state and in many solvents, due to favorable amide-like resonance and intermolecular hydrogen bonding. chemsrc.commdpi.com The SMILES notation COc1cc(=O)c(C)c[nH]1 found in chemical databases for this compound represents this pyridone tautomer, suggesting it is the likely stable form.

The substituents on this compound are expected to influence its properties. The methoxy group is an electron-donating group through resonance but electron-withdrawing inductively, while the methyl group is weakly electron-donating. These substitutions, combined with the hydroxyl/oxo group, define its unique electronic and steric profile, which would dictate its reactivity and potential interactions with other molecules.

Current Research Landscape and Key Challenges in the Field of Methoxypyridinol Derivatives

The synthesis of polysubstituted pyridines is a major focus in organic chemistry due to their utility. However, creating specific substitution patterns can be challenging. Common strategies include:

Cycloaddition and Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors. Multicomponent reactions, where three or more reactants combine in a single step, are often employed for efficiency. nih.govnih.gov

Functionalization of Pre-existing Pyridine Rings: Modifying a simpler pyridine derivative through reactions like electrophilic or nucleophilic aromatic substitution, and cross-coupling reactions (e.g., Suzuki, Stille). chemicalbook.com

A significant challenge is achieving regioselectivity—controlling the exact position of the substituents on the ring. nih.gov The inherent electronic properties of the pyridine ring, which is electron-deficient, favor nucleophilic substitution at the 2- and 4-positions, while electrophilic substitution is difficult and typically occurs at the 3-position. glpbio.com Synthesizing a molecule with a specific pattern like that in this compound requires a carefully designed, often multi-step, synthetic route.

For methoxypyridinol derivatives specifically, challenges can include the selective introduction of the methoxy and hydroxyl groups, preventing undesired side reactions, and managing the tautomeric nature of the final product. Research on related methoxy-substituted pyridines shows their potential as intermediates in the synthesis of biologically active molecules, including antituberculosis agents. mdpi.com

Identifying Research Gaps and Future Perspectives for this compound

The primary and most significant research gap for this compound is the lack of published, peer-reviewed scientific studies. A thorough search of scientific databases reveals no specific reports on its:

Synthesis: While general methods for substituted pyridines exist, no specific, optimized synthesis for this compound has been published.

Characterization: There is no available data from spectroscopic or spectrometric analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) to confirm its structure and purity.

Physicochemical Properties: Experimental data on properties like melting point, boiling point, pKa, and solubility are not documented in the scientific literature.

Chemical Reactivity: Studies on how this molecule reacts with other chemical agents are absent.

Biological Activity and Applications: There are no reports investigating its potential uses in medicinal chemistry, materials science, or any other field of research.

Given the established importance of the pyridinol scaffold, this compound represents an unexplored area of chemistry. Future research should focus on first establishing a reliable synthetic route and thoroughly characterizing the compound. Following this foundational work, investigations into its biological activity could be pursued. For instance, screening for antimicrobial, anticancer, or enzyme inhibitory properties would be a logical step, given the activities of other pyridinol derivatives. chemsrc.com Its specific substitution pattern may confer novel properties, making it a potentially valuable building block for developing new therapeutic agents or functional materials. Until such studies are conducted and published, the scientific understanding of this compound remains speculative and based on analogies to related compounds.

Data Tables

Table 1: Basic Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | chemsrc.com |

| CAS Number | 1227601-27-5 | chemsrc.com |

| Molecular Formula | C₇H₉NO₂ | chemsrc.com |

| Molecular Weight | 139.15 g/mol | chemsrc.com |

| Tautomeric Form | 2-Methoxy-5-methyl-1H-pyridin-4-one | chemsrc.commdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-methoxy-5-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H9NO2/c1-5-4-8-7(10-2)3-6(5)9/h3-4H,1-2H3,(H,8,9) |

InChI Key |

VZBWYHZLPJAYHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=CC1=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Methylpyridin 4 Ol and Its Structural Analogs

De Novo Synthesis Approaches and Cascade Reactions

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful strategy for accessing a wide diversity of substitution patterns. These methods often involve elegant cascade reactions that form multiple bonds in a single operation.

Multicomponent Cycloaddition Strategies to the Pyridine Core

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single pot to form a product that contains substantial portions of all the reactants. A notable three-component approach to highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This method provides a flexible route to the pyridin-4-ol core. The coexistence of pyridin-4-ol and its pyridin-4-one tautomer can sometimes complicate product isolation. To address this, a four-component protocol can be employed where the crude pyridin-4-ol/pyridin-4-one mixture is deprotonated and then treated with a fourth component to yield a more stable derivative, such as a pyridin-4-yl nonaflate, which is a versatile precursor for further synthetic transformations, particularly in palladium-catalyzed reactions chim.it.

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a cornerstone of pyridine synthesis. These reactions can involve the use of 1-azadienes or 2-azadienes as the diene component, reacting with a dienophile to construct the six-membered ring. While traditional methods like the Hantzsch and Bohlmann-Rahtz syntheses are well-established, they can be limited in scope. In contrast, cycloaddition strategies offer a broader range of possible substitution patterns on the resulting pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Methods for Pyridinol Formation

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of pyridines and pyridinols is no exception. While direct cross-coupling methods to form the C-O bond of a pyridinol are less common, transition metals play a crucial role in the construction of the pyridine ring itself, which can then be converted to the desired pyridinol.

Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds to build the pyridine scaffold. For instance, the Suzuki-Miyaura coupling of pyridylboronic acids with various partners is a widely used method for creating substituted pyridines. These reactions often utilize palladium catalysts with specific phosphine ligands to achieve high yields and selectivity acs.org. The resulting substituted pyridines can then be functionalized to introduce the hydroxyl group at the 4-position. Furthermore, iron, an earth-abundant and less toxic metal, has emerged as a viable catalyst for Suzuki-type biaryl couplings, including the coupling of pyridines with heteroarylboronic acids digitellinc.com.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of an organic halide to a low-valent palladium complex. This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. The final step is reductive elimination, where the two organic groups couple and are eliminated from the palladium, regenerating the catalyst and forming the desired product youtube.com.

| Catalyst Type | Reaction | Key Features |

| Palladium | Suzuki-Miyaura Coupling | Forms C-C bonds, versatile for substituted pyridines. |

| Iron | Suzuki-type Coupling | Earth-abundant, less toxic alternative to palladium. |

Ring-Closing Olefin Metathesis and Electrocyclization Pathways

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct like ethylene. The resulting cyclic product can then be further manipulated to generate the aromatic pyridine ring.

Electrocyclization reactions, a type of pericyclic reaction, provide another elegant pathway to the pyridine core. A notable example is the aza-6π electrocyclization, where an azatriene undergoes a thermally or photochemically induced cyclization to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This strategy has been successfully employed in the total synthesis of complex natural products containing the pyridine moiety.

Functional Group Interconversion and Targeted Derivatization

Functional group interconversion and targeted derivatization of pre-existing pyridine rings are essential strategies for accessing specific substitution patterns, such as that found in 2-methoxy-5-methylpyridin-4-ol.

Regioselective Functionalization and Substituent Introduction

The regioselective functionalization of the pyridine ring is crucial for introducing substituents at desired positions. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the regioselectivity of many reactions. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring without the need for pre-functionalization. This approach is highly atom- and step-economical mdpi.com. For example, palladium-mediated direct pyridine functionalization has been used to forge complex tetracyclic cores in alkaloid synthesis nih.gov.

The presence of a methoxy (B1213986) group on the pyridine ring can influence the regioselectivity of further functionalization. The mitigated basicity of 2-methoxypyridines, due to the inductive electron-withdrawing effect of the alkoxy group, can be advantageous in certain synthetic transformations nih.gov. The regioselective introduction of substituents can also be achieved through halogen-metal exchange reactions followed by quenching with an electrophile. The choice of the organometallic reagent and reaction conditions can allow for the selective functionalization at different positions of a dihalopyridine beilstein-journals.org.

| Method | Description | Regioselectivity |

| C-H Functionalization | Direct introduction of substituents onto the pyridine C-H bonds. | Can be directed by the catalyst and existing substituents. |

| Halogen-Metal Exchange | Conversion of a C-X bond to a C-Metal bond for subsequent reaction. | Dependent on the position of the halogen and the exchange reagent. |

Alkylation, Arylation, and Halogenation Strategies at Specific Positions

The functionalization of the pyridinol ring at specific positions through alkylation, arylation, and halogenation is a key aspect of synthesizing derivatives of this compound. These modifications can significantly alter the compound's chemical properties.

Alkylation: The alkylation of 4-hydroxypyridines can proceed at either the nitrogen or the oxygen atom, and the regioselectivity is influenced by the reaction conditions. For 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine (B47283), alkylation with alkyl halides has been shown to occur on the carbonyl oxygen atom ysu.edu. The use of different alkylating agents and reaction conditions can direct the reaction towards the desired O-alkylated product. For instance, studies on the alkylation of hydroxypyridines with epoxides have demonstrated methods for preparing a variety of pyridone and oxypyridine derivatives researchgate.net.

Arylation: The O-arylation of 4-hydroxypyridines presents a synthetic challenge, often competing with N-arylation. Copper-based catalysts have been successfully employed to achieve the N-arylation of 4-hydroxypyridines with aryl bromides and iodides acs.orgacs.org. However, achieving selective O-arylation often requires specific catalytic systems. Research has shown that with the appropriate choice of ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione, copper catalysts can also facilitate the O-arylation of 3-hydroxypyridines acs.orgacs.org. Metal-free approaches using diaryliodonium salts have also been developed for the O-arylation of pyridin-4-ones, offering an alternative to metal-catalyzed methods researchgate.net.

Halogenation: The regioselective halogenation of pyridines is influenced by the electronic nature of the substituents on the ring. For electron-rich pyridines, such as those with hydroxyl and methoxy groups, electrophilic halogenation is a viable strategy. The halogenation of pyridines can be directed to specific positions, with methods developed for 3-selective and 4-selective halogenation nih.govchemrxiv.org. For activated pyridines, regioselective mono- and di-halogenations can be achieved using reagents like N-bromosuccinimide in various solvents. The reactivity and regioselectivity depend on the position and nature of the activating group.

Table 1: Summary of Synthetic Strategies for Pyridinol Derivatives

| Transformation | Reagents and Conditions | Key Findings |

|---|---|---|

| O-Alkylation | Alkyl halides, Epoxides with Lewis acid catalysts | Predominantly occurs on the oxygen atom for 4-pyridones. ysu.eduresearchgate.net |

| O-Arylation | Arylboronic acids with Pd catalyst; Aryl halides with Cu catalyst and specific ligands. | Selective O-arylation is achievable with appropriate catalytic systems. acs.orgacs.orgresearchgate.net |

| Halogenation | N-halosuccinimides; Phosphine reagents followed by halide displacement. | Regioselectivity is directed by activating groups on the pyridine ring. nih.gov |

Biocatalytic and Sustainable Synthesis Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis and green chemistry principles are increasingly being applied to the synthesis of pyridinol derivatives.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the environmental impact. The application of multifunctional biocatalysts is an emerging area that simplifies synthetic pathways by reducing the number of operational steps nih.govnih.gov.

Research has demonstrated the use of whole-cell biocatalysts for the synthesis of pyridinol derivatives. For instance, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine researchgate.net. Such processes provide a simpler and more sustainable route compared to multi-step organic synthesis protocols.

The development of metal-free and environmentally benign synthetic protocols is a key goal in green chemistry. These methods aim to reduce reliance on toxic and expensive metal catalysts and minimize the use of hazardous solvents and reagents.

Several green synthesis methods for pyridine derivatives have been reported, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields ijarsct.co.innih.gov.

Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can greatly reduce the environmental impact of a synthesis mdpi.com.

Catalyst-free reactions: The development of reactions that proceed efficiently without a catalyst is highly desirable from a sustainability perspective researchgate.net.

Multicomponent reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures nih.gov.

Metal-free synthetic routes to important heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and quinazolines, have been extensively reviewed, highlighting the progress in this area nih.govmdpi.com. These approaches often utilize readily available reagents and mild reaction conditions. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates the potential for atom-economical and environmentally friendly C–H functionalization rsc.org.

Table 2: Environmentally Benign Synthetic Approaches for Pyridine Derivatives

| Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. ijarsct.co.innih.gov |

| Biocatalysis | Employment of enzymes or whole cells as catalysts. | High selectivity, mild reaction conditions, reduced waste. |

| Metal-Free Catalysis | Utilization of organocatalysts or no catalyst. | Avoids toxic metal contamination, often uses cheaper and more abundant catalysts. nih.govmdpi.com |

| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution. mdpi.com |

| Multicomponent Reactions | Combining multiple reactants in a single step. | High atom economy, operational simplicity, reduced waste. nih.gov |

Reaction Mechanisms and Reactivity Profiles of 2 Methoxy 5 Methylpyridin 4 Ol

Electrophilic and Nucleophilic Reactivity of the Pyridinol Moiety

The reactivity of the 2-methoxy-5-methylpyridin-4-ol molecule is governed by the interplay of the substituent groups on the pyridinol core. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are electron-donating, which influences the electron density distribution around the ring and, consequently, its susceptibility to electrophilic and nucleophilic attack.

In electrophilic aromatic substitution, the electron-donating substituents activate the pyridine (B92270) ring, making it more reactive than pyridine itself. The directing effects of the hydroxyl (or oxo), methoxy, and methyl groups would need to be considered collectively to predict the regioselectivity of such reactions.

Computational chemistry, particularly through the analysis of frontier molecular orbitals (HOMO and LUMO), can provide insights into the reactive sites of a molecule. A higher HOMO (Highest Occupied Molecular Orbital) energy indicates a greater propensity to donate electrons to an electrophile, while a lower LUMO (Lowest Unoccupied Molecular Orbital) energy suggests a greater ability to accept electrons from a nucleophile. For pyridin-4-ol and its derivatives, the HOMO is typically distributed over the ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally located on the ring carbons, suggesting these are the likely sites for nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |

| 4-Phenylpyrimidine | -6.9113 | -1.927 | 4.9843 |

The data in Table 1, for quinoline and 4-phenylpyrimidine, illustrates typical frontier orbital energy ranges for related heterocyclic systems. A large HOMO-LUMO gap generally implies high stability and low reactivity. scirp.orgresearchgate.net

Radical-Mediated Reactions and Antioxidant Reactivity in Homogeneous Solutions

Phenolic and pyridinolic compounds are known for their antioxidant properties, which arise from their ability to scavenge free radicals. The primary mechanisms for this activity are hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the antioxidant donates its phenolic hydrogen atom to a free radical, thus neutralizing it. The ease with which this occurs is related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen donation.

The electron-donating methoxy and methyl groups on the this compound ring are expected to lower the BDE of the 4-hydroxyl group, thereby enhancing its antioxidant activity compared to unsubstituted pyridin-4-ol. These substituents can stabilize the resulting phenoxyl radical through resonance and inductive effects.

The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is a key factor in this mechanism.

| Compound | BDE (kcal/mol) |

|---|---|

| Phenol | 87.3 |

| p-Cresol | 85.4 |

| p-Methoxyphenol | 83.5 |

Table 2 demonstrates the effect of electron-donating groups on the O-H BDE of phenols, which serves as an analogy for the pyridinol system. The methyl and methoxy groups lower the BDE, indicating an increased potential for antioxidant activity via the HAT mechanism.

Thermal Decomposition Kinetics and Mechanistic Pathways

The thermal stability and decomposition of this compound can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile products.

For pyridine derivatives, thermal decomposition often involves the fragmentation of the heterocyclic ring and the cleavage of substituent groups. In the case of this compound, the initial decomposition steps would likely involve the loss of the methoxy or methyl groups, or the fragmentation of the pyridine ring itself. The specific pathways and kinetics would depend on factors such as the heating rate and the atmosphere (inert or oxidative).

Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process can be calculated from TGA data using various kinetic models.

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 4-Hydroxypyridine (B47283) blocked isophorone (B1672270) diisocyanate | Not specified | 126.2 - 134.6 |

| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 | Not specified |

The data in Table 3 for related pyridine compounds provides an indication of the expected thermal stability and decomposition kinetics. mdpi.comcdnsciencepub.com

Tautomeric Equilibria and Aromaticity Considerations within the Pyridinol System

Pyridin-4-ols can exist in equilibrium with their tautomeric form, pyridin-4(1H)-ones (also known as 4-pyridones). This is a form of keto-enol tautomerism. The position of this equilibrium is sensitive to the solvent and the nature of the substituents on the ring.

In the gas phase, the hydroxypyridine (enol) form is generally favored. However, in polar solvents, the pyridone (keto) form often predominates due to its greater polarity and ability to form hydrogen bonds. stackexchange.comwikipedia.org The electron-donating methoxy and methyl groups in this compound are expected to influence the relative stabilities of the two tautomers, though the precise effect on the equilibrium position would require specific experimental or computational studies.

Both tautomers can be considered aromatic. The pyridin-4-ol form has a classic aromatic sextet. The 4-pyridone form is also aromatic due to the participation of the nitrogen lone pair in the π-system, which allows for delocalization of electrons around the ring. The relative aromaticity of the two forms can be assessed using computational methods that calculate aromaticity indices.

| Phase | Favored Tautomer |

|---|---|

| Gas Phase | 4-Hydroxypyridine (enol) |

| Non-polar solvents | Equilibrium mixture |

| Polar solvents/Crystalline state | 4-Pyridone (keto) |

Table 4 summarizes the general trend for the tautomeric equilibrium of the parent 4-hydroxypyridine system. stackexchange.comwikipedia.org

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanism of a chemical reaction. For reactions involving this compound, these transient species are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT). These methods allow for the calculation of the potential energy surface of a reaction, which maps the energy of the system as a function of the geometry of the reacting molecules.

Reaction intermediates are local minima on the potential energy surface, representing species that have a finite, albeit short, lifetime. Transition states are first-order saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy of the reaction.

For example, in an electrophilic substitution reaction, the intermediate would be a Wheland-type intermediate (a sigma complex), and the transition states would be the structures leading to and from this intermediate. In a radical scavenging reaction via the HAT mechanism, the transition state would involve the partial transfer of the hydrogen atom from the hydroxyl group to the radical.

| Method | Information Obtained |

|---|---|

| Density Functional Theory (DFT) | Geometries and energies of reactants, products, intermediates, and transition states. |

| Synchronous Transit-Guided Quasi-Newton (STQN) | Locating transition state structures between given reactant and product structures. gaussian.com |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway connecting a transition state with its corresponding reactants and products. |

Table 5 lists some of the computational tools used to elucidate the structures and energies of intermediates and transition states in chemical reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 Methylpyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, and the methoxy (B1213986) protons. The hydroxyl proton signal may be broad and its chemical shift can be dependent on solvent and concentration. The predicted chemical shifts are influenced by the electronic effects of the substituents. The methoxy group at the 2-position and the hydroxyl group at the 4-position are electron-donating, which would shield the ring protons, shifting them to a lower frequency (upfield). The methyl group at the 5-position has a smaller shielding effect.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the oxygen atoms (C2 and C4) are expected to resonate at a lower field (downfield) due to the deshielding effect of the electronegative oxygen. The chemical shifts of the other ring carbons and the methyl and methoxy carbons can be predicted based on established substituent effects in pyridine rings.

Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-methylpyridin-4-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 6.5 - 6.8 | s |

| H6 | 7.5 - 7.8 | s |

| -OCH₃ | 3.8 - 4.0 | s |

| -CH₃ | 2.1 - 2.3 | s |

| -OH | Variable | br s |

| Note: These are estimated values based on analogous compounds. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 160 - 165 |

| C3 | 105 - 110 |

| C4 | 155 - 160 |

| C5 | 120 - 125 |

| C6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

| Note: These are estimated values based on analogous compounds. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the O-H, C-H, C=C, C=N, and C-O functional groups. A broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding.

The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups are expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and hydroxyl groups would be observed in the 1000-1300 cm⁻¹ range. Computational studies on similar molecules like 2-methoxy-6-methylpyridine (B1310761) have been used to assign these vibrational modes. researchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N stretch | 1400 - 1600 | IR, Raman |

| C-O stretch | 1000 - 1300 | IR, Raman |

| Note: These are generalized ranges and can be influenced by the specific molecular environment. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of the crystal structures of related substituted pyridines can provide insights into its likely solid-state architecture. researchgate.netnih.govresearchgate.net

It is anticipated that the pyridine ring will be essentially planar. The arrangement of the molecules in the crystal lattice will be significantly influenced by hydrogen bonding involving the hydroxyl group at the 4-position and the nitrogen atom of the pyridine ring of an adjacent molecule. This could lead to the formation of chains or more complex hydrogen-bonded networks. The methoxy and methyl groups will also influence the crystal packing through van der Waals interactions.

Advanced Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation of this compound under electron ionization is likely to proceed through several pathways. Common fragmentation patterns for substituted pyridines, ethers, and phenols can be used to predict the major fragment ions. libretexts.orgmiamioh.edu This could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a formyl radical (•CHO) or carbon monoxide (CO), and cleavage of the pyridine ring.

Predicted Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure / Loss |

| [M - 15]⁺ | Loss of •CH₃ from the methoxy group |

| [M - 29]⁺ / [M - 30]⁺ | Loss of •CHO or CH₂O |

| [M - 43]⁺ | Loss of •CH₃CO |

| Note: These are plausible fragmentation pathways based on general principles of mass spectrometry. |

Theoretical and Computational Chemistry of 2 Methoxy 5 Methylpyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for predicting molecular geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. scispace.com For 2-methoxy-5-methylpyridin-4-ol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. mdpi.comresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

The geometry optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and methyl substituents are determined. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring can also be investigated.

Once the geometry is optimized, various thermochemical parameters can be calculated. These parameters are essential for understanding the molecule's stability and thermodynamic behavior.

Table 1: Calculated Thermochemical Parameters for this compound

| Parameter | Value (Hartree/Particle) |

|---|---|

| Total Energy | -478.12345 |

| Zero-point Energy | 0.12345 |

| Enthalpy | -478.00000 |

| Gibbs Free Energy | -478.05432 |

Note: These are representative values and would be specifically calculated in a research study.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-donating nature of the methoxy, methyl, and hydroxyl groups is expected to raise the HOMO energy, while the electron-withdrawing nature of the pyridine ring nitrogen affects the LUMO energy.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Note: These are representative values and would be specifically calculated in a research study.

The spatial distribution of the HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.org It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Analysis of the Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, further elucidating the charge distribution within the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different stable conformations (rotamers) arising from the rotation around single bonds, such as the C-O bond of the methoxy group.

Furthermore, MD simulations are particularly powerful for studying the effects of solvents on molecular structure and behavior. By explicitly including solvent molecules (e.g., water) in the simulation, one can observe the formation of hydrogen bonds between the solvent and the hydroxyl and methoxy groups of the solute, as well as the pyridine nitrogen. This provides a more realistic model of the molecule's behavior in solution.

Quantitative Structure-Reactivity Relationships (QSRR) and Cheminformatics for Pyridinol Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netchemrxiv.orgresearchgate.net These models are built using a set of molecular descriptors, which are numerical representations of a molecule's structural and electronic features, and experimental or computationally derived reactivity data.

For pyridinol analogs, a QSRR study could be developed to predict their reactivity in a particular chemical transformation. nih.gov Molecular descriptors for a series of substituted pyridinols, including this compound, would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices

3D: Geometric parameters, surface area, volume

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that can predict the reactivity of new, untested pyridinol analogs. nih.gov Cheminformatics tools are essential for managing the large datasets of chemical structures and descriptors involved in QSRR studies.

In Silico Prediction of Spectroscopic Parameters and Experimental Validation

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. dergipark.org.tr For this compound, key spectroscopic properties can be calculated:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted shifts can be correlated with experimental NMR spectra to aid in signal assignment.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.

The comparison between in silico predicted spectra and experimentally obtained spectra is a crucial step in validating the computational models and ensuring their accuracy. Discrepancies between the two can often be rationalized by considering environmental effects (e.g., solvent, solid-state packing) that may not have been included in the computational model.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

Applications of 2 Methoxy 5 Methylpyridin 4 Ol in Materials Science and Catalysis Research

Ligand Design and Coordination Chemistry with Metal Centers

There is currently no available scientific literature that describes the use of 2-methoxy-5-methylpyridin-4-ol in ligand design or its coordination chemistry with metal centers. The potential of its pyridinol core to act as a bidentate or monodentate ligand for metal coordination has not been explored in published research.

Exploration in Organocatalysis and Transition Metal-Catalyzed Processes

There is no evidence in the current body of scientific literature to suggest that this compound has been explored as a catalyst or a ligand in either organocatalysis or transition metal-catalyzed processes. The combination of transition metal catalysis and organocatalysis is a burgeoning field of research, but this specific compound has not been featured in such studies. rsc.orgchemistryviews.orgresearchgate.net

Development of Functional Materials with Tunable Optoelectronic Properties

No published research could be found that investigates the use of this compound in the development of functional materials with tunable optoelectronic properties. Its potential contributions to properties such as photoluminescence, charge transport, or non-linear optical behavior remain uninvestigated.

Environmental Fate and Biotransformation Pathways of Pyridinol Compounds

Abiotic Degradation Mechanisms: Photochemical Transformations and Hydrolysis

Abiotic degradation processes, such as photolysis and hydrolysis, are crucial in determining the persistence of organic compounds in the environment. For pyridinol compounds, photochemical transformation is often a significant degradation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the pyridine (B92270) ring and subsequent mineralization. The rate and products of photolysis are influenced by environmental factors like pH, the presence of photosensitizers (e.g., humic substances), and the intensity of solar radiation.

Hydrolysis, the reaction with water, can also contribute to the degradation of certain pyridinol derivatives, particularly those with hydrolyzable functional groups. The stability of the ether linkage in 2-Methoxy-5-methylpyridin-4-ol to hydrolysis would be a key factor in its environmental persistence. Generally, aryl ethers exhibit considerable stability towards hydrolysis under typical environmental pH conditions (pH 5-9).

Table 1: Potential Abiotic Degradation Pathways for Pyridinol Compounds

| Degradation Mechanism | Description | Influencing Factors |

| Photochemical Transformation | Degradation initiated by the absorption of light energy, potentially leading to ring cleavage and oxidation. | Light intensity, wavelength, presence of photosensitizers (e.g., humic acids), pH. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. For this compound, the methoxy (B1213986) group's stability is key. | pH, temperature, presence of catalysts. |

Microbial Degradation Pathways and Metabolite Identification in Environmental Systems

Microbial activity is a primary driver for the degradation of many organic pollutants in soil and water. Various microorganisms have been shown to utilize pyridine and its derivatives as a source of carbon and nitrogen. The initial steps in the microbial degradation of pyridinols often involve hydroxylation of the pyridine ring, followed by ring cleavage.

While specific metabolites for this compound are not documented, based on studies of other pyridine derivatives, potential degradation pathways could involve demethylation of the methoxy group to form a dihydroxypyridine derivative. Subsequent enzymatic reactions would then lead to the opening of the pyridine ring and the formation of aliphatic intermediates that can enter central metabolic pathways. Common metabolites from the degradation of pyridine compounds include various forms of hydroxypyridines and ring-cleavage products.

Enzymatic Biotransformation Processes and Specific Enzyme Characterization

The microbial breakdown of pyridinol compounds is facilitated by specific enzymes. Monooxygenases and dioxygenases are key enzymes that catalyze the initial hydroxylation of the pyridine ring, a critical step for destabilizing the aromatic system and enabling subsequent cleavage. These enzymes often require cofactors such as NADH or NADPH.

The characterization of these enzymes from pyridine-degrading bacteria, such as species of Arthrobacter, Rhodococcus, and Pseudomonas, has provided insights into the genetic and biochemical basis of this degradation. The genes encoding these enzymes are often located on plasmids, which can facilitate their transfer between different microbial populations.

Environmental Transport, Sorption, and Attenuation Studies

The transport and mobility of pyridinol compounds in the environment are governed by their physicochemical properties and their interactions with soil and sediment components. Sorption to soil organic matter and clay minerals is a key process that can reduce the concentration of these compounds in the aqueous phase, thereby limiting their leaching to groundwater and transport to surface waters.

Table 2: Factors Influencing the Environmental Transport of Pyridinol Compounds

| Factor | Influence on Transport |

| Sorption | Reduces mobility by binding to soil and sediment particles. Influenced by soil organic matter content, clay content, and pH. |

| Water Solubility | Higher solubility can lead to greater mobility in water. |

| Volatility | The tendency to vaporize and enter the atmosphere. Generally low for pyridinols. |

| Degradation Rate | Faster degradation leads to lower persistence and less transport over long distances. |

Research into Bioremediation Strategies for Pyridinol-Contaminated Matrices

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with pyridinol compounds. nih.gov This strategy relies on the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. nih.gov

Strategies for the bioremediation of pyridinol-contaminated soil and water include:

Natural Attenuation: Relying on the intrinsic capacity of the native microbial populations to degrade the contaminants. This is often a slow process.

Biostimulation: The addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous degrading microorganisms.

Bioaugmentation: The introduction of specific microbial strains or consortia with proven capabilities for degrading the target pyridinol compounds into the contaminated environment.

The selection of an appropriate bioremediation strategy depends on the specific characteristics of the contaminated site, the concentration of the pollutant, and the prevailing environmental conditions.

Interactions with Biological Systems: Mechanistic and Structural Basis Excluding Clinical Data

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

No specific in vitro studies detailing the inhibitory or activation mechanisms of 2-Methoxy-5-methylpyridin-4-ol on any enzyme have been identified. Consequently, there is no data to present regarding its potential as an enzyme modulator, including parameters such as IC50 or Ki values.

Molecular Target Identification and Ligand-Receptor Binding Interaction Analysis

There are no published studies that have identified specific molecular targets for this compound. Furthermore, no ligand-receptor binding interaction analyses, such as radioligand binding assays or biophysical techniques, have been reported for this compound.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Chemical Biology

While structure-activity relationship (SAR) studies are crucial for optimizing chemical scaffolds, no such studies specifically focused on or including this compound for the development of chemical biology tools have been found. The influence of the methoxy (B1213986), methyl, and hydroxyl groups at the 2, 5, and 4 positions, respectively, on the biological activity of the pyridinol scaffold has not been systematically explored for this particular compound.

Design Principles for Pyridinol-Based Probes in Chemical Biology Research

General design principles for creating chemical probes from various scaffolds are well-established in chemical biology. However, there is no literature available that specifically outlines the design, synthesis, or application of chemical biology probes derived from the this compound scaffold.

Investigations of Cellular Pathways and Molecular Recognition in Model Systems (e.g., Cell Lines)

No research has been published detailing the effects of this compound on cellular pathways or its molecular recognition in any model systems, including cell lines. Therefore, information regarding its cellular uptake, localization, or its impact on signaling or metabolic pathways is currently unavailable.

Future Research Directions and Emerging Trends for 2 Methoxy 5 Methylpyridin 4 Ol

Integration of Artificial Intelligence and Machine Learning for De Novo Molecular Design

For 2-methoxy-5-methylpyridin-4-ol, AI and ML can be leveraged to:

Design Novel Analogs: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of pyridinol-containing compounds to generate novel, synthetically accessible analogs with potentially enhanced properties. nih.goveaspublisher.com These models learn the underlying patterns and rules of molecular structure and can propose new molecules that are likely to be active against a specific biological target.

Predict Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can predict the biological activity, toxicity, and physicochemical properties of designed molecules even before they are synthesized. mdpi.com This predictive capability significantly reduces the time and cost associated with traditional trial-and-error approaches.

Optimize for Multi-parameter Objectives: Real-world applications often require molecules to satisfy multiple criteria simultaneously, such as high potency, low toxicity, and good bioavailability. Deep reinforcement learning and other optimization techniques can be employed to navigate the complex, multi-dimensional optimization landscape and identify candidate molecules that exhibit a desirable balance of properties. nih.gov

The integration of AI and ML into the design-synthesis-test-analyze cycle promises to accelerate the discovery of new pyridinol-based compounds for a wide range of applications.

Exploration of Novel Synthetic Methodologies, including Flow Chemistry and Photoredox Catalysis

Recent years have witnessed a paradigm shift in synthetic organic chemistry, with a move towards more sustainable, efficient, and safer methodologies. nih.gov Flow chemistry and photoredox catalysis are at the forefront of this revolution, offering significant advantages over traditional batch processes. nih.govpharmaron.com

Flow Chemistry:

The synthesis of this compound and its derivatives can be significantly enhanced by transitioning from batch to continuous flow processes. mdpi.com The key advantages of flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates.

Improved Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. mdpi.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage over the complex and often problematic scale-up of batch reactions. pharmaron.commdpi.com

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. rsc.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. nih.govpharmaron.com This methodology utilizes light-absorbing catalysts to generate highly reactive radical intermediates, enabling a wide range of chemical transformations that are difficult to achieve using conventional methods. For pyridinol scaffolds, photoredox catalysis could be employed for:

Late-Stage Functionalization: The C-H bonds of the pyridine (B92270) ring can be targeted for functionalization, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. innovations-report.comsciencedaily.com

Novel Bond Formations: Photoredox catalysis can facilitate the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for building molecular complexity.

The combination of flow chemistry and photoredox catalysis presents a particularly powerful approach, enabling the safe and efficient execution of light-driven reactions on a large scale. pharmaron.com

Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and ensuring product quality. spectroscopyonline.com Advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important in this regard. spectroscopyonline.comuvic.canih.gov

For the synthesis and derivatization of this compound, the following techniques can provide invaluable insights:

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling. spectroscopyonline.comuvic.ca This provides a detailed picture of the reaction progress and can help to identify transient or unstable intermediates.

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of reaction mixtures, providing information on the identity and relative abundance of all species present. uvic.ca

Kinetic Modeling: The data obtained from in situ monitoring can be used to develop detailed kinetic models of the reaction. These models can be used to predict the outcome of a reaction under different conditions and to identify the rate-limiting steps, thereby guiding process optimization.

By providing a continuous stream of data, these advanced analytical techniques enable a more data-rich approach to chemical process development, leading to more robust and efficient syntheses. nih.gov

Development of Supramolecular Assemblies and Nanomaterials based on Pyridinol Cores

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and nanotechnology. mdpi.comresearchgate.net The pyridinol core, with its hydrogen bond donor and acceptor sites and its aromatic ring, is an excellent building block for the construction of supramolecular assemblies and functional nanomaterials. mdpi.comresearchgate.netnih.gov

Future research in this area could focus on:

Crystal Engineering: By systematically studying the non-covalent interactions, such as hydrogen bonding and π-π stacking, it is possible to design and synthesize crystalline materials with specific architectures and properties. mdpi.comresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

Self-Assembled Monolayers and Nanostructures: Pyridinol derivatives can be designed to self-assemble on surfaces or in solution to form well-defined nanostructures such as micelles, vesicles, and nanotubes. google.com These structures can be used for applications such as drug delivery and bioimaging. nih.gov

The development of supramolecular assemblies and nanomaterials based on this compound opens up exciting possibilities for the creation of new functional materials with tailored properties.

Interdisciplinary Research Initiatives Bridging Organic Synthesis, Materials Science, and Environmental Chemistry

The complex challenges facing society today, from the development of new medicines to the creation of sustainable technologies, require a collaborative, interdisciplinary approach. The versatile nature of the pyridinol scaffold makes it an ideal platform for such interdisciplinary research initiatives.

Future research could bridge the following fields:

Organic Synthesis and Materials Science: The development of novel synthetic methodologies for pyridinol derivatives can be directly applied to the creation of new functional materials with applications in electronics, optics, and energy.

Organic Synthesis and Environmental Chemistry: The principles of green chemistry can be applied to the synthesis of pyridinol-based compounds to minimize their environmental impact. archivemarketresearch.com Furthermore, pyridinol derivatives could be explored for applications in environmental remediation, such as the sensing or removal of pollutants.

Materials Science and Environmental Chemistry: Pyridinol-based materials could be designed to be biodegradable or recyclable, contributing to the development of a circular economy.

By fostering collaboration between chemists, materials scientists, and environmental scientists, it will be possible to harness the full potential of this compound and its derivatives to address some of the most pressing challenges of our time.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methoxy-5-methylpyridin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., substituted pyridines) under controlled conditions. For example, refluxing 2-methyl-4-hydroxypyridine with methoxy-introducing agents (e.g., methyl iodide in basic conditions) in ethanol or methanol . Yield optimization requires precise temperature control (70–90°C) and stoichiometric ratios of reagents. Purification via recrystallization or chromatography is critical for ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C2, methyl at C5) through characteristic shifts (δ 3.8–4.0 ppm for methoxy, δ 2.3–2.5 ppm for methyl) .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for distinguishing regioisomers (e.g., 3-ol vs. 4-ol derivatives) .

- Mass Spectrometry : High-resolution MS validates molecular weight (CHNO, theoretical 139.06 g/mol) and fragmentation patterns .

Q. What are the dominant chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : With KMnO/HSO, the hydroxyl group oxidizes to a ketone, forming 2-methoxy-5-methylpyridin-4-one .

- Substitution : Methoxy groups undergo nucleophilic displacement with amines (e.g., NH/EtOH, 60°C) to yield amino derivatives .

- Methyl Group Functionalization : Halogenation (e.g., Br/FeCl) at the methyl position generates brominated analogs for SAR studies .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Solubility should be reassessed in anhydrous DMSO, methanol, and water under controlled humidity .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) . Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts (e.g., demethylated or over-oxidized derivatives) are minimized by:

- Catalyst Optimization : Use Pd/C or CuI to enhance regioselectivity in methoxy group reactions .

- Flow Chemistry : Continuous reactors reduce side reactions via precise residence time control .

- In-line Analytics : HPLC-MS monitors reaction progress in real-time .

Q. How does the compound’s tautomeric equilibrium (enol-keto) affect its biological activity?

- Methodological Answer : Tautomerism is probed via H NMR in DO vs. DMSO-d. The enol form dominates in aqueous media (pH 7.4), enhancing hydrogen-bonding with targets like kinase enzymes. In silico MD simulations (AMBER forcefield) model tautomer stability in protein binding pockets .

Q. What are the limitations of current SAR studies, and how can they be addressed?

- Methodological Answer : Existing SAR data lack resolution for steric vs. electronic effects. Systematic synthesis of analogs (e.g., 5-ethyl, 5-fluoro, or 2-ethoxy derivatives) combined with 3D-QSAR (CoMFA/CoMSIA) clarifies substituent contributions . Validate models using in vitro assays (e.g., IC determination against bacterial dihydrofolate reductase) .

Critical Analysis of Evidence

- Contradictions : (pyrimidine derivative) vs. (pyridine derivative) highlight the need to differentiate heterocycle-specific reactivity. Pyridines generally exhibit lower electron density than pyrimidines, affecting substitution rates .

- Gaps : Limited data on metabolic stability (e.g., CYP450 interactions). Future studies should include microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.